2-(1-Benzhydrylazetidin-3-YL)ethanamine

Vue d'ensemble

Description

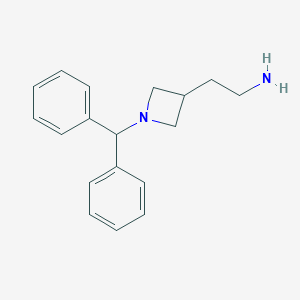

2-(1-Benzhydrylazetidin-3-YL)ethanamine is a chemical compound with the molecular formula C18H22N2 and a molecular weight of 266.4 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is known for its unique structure, which includes an azetidine ring bonded to a benzhydryl group and an ethanamine chain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzhydrylazetidin-3-YL)ethanamine typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chloro-1-phenylpropan-1-amine.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction, where a benzhydryl halide reacts with the azetidine ring.

Attachment of the Ethanamine Chain: The ethanamine chain is then attached to the azetidine ring through a reductive amination reaction.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Benzhydrylazetidin-3-YL)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Benzhydryl halides, amines, and other nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

2-(1-Benzhydrylazetidin-3-YL)ethanamine has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-(1-Benzhydrylazetidin-3-YL)ethanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving neurotransmitter systems or enzyme inhibition . Further research is needed to elucidate the exact mechanisms involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(1-Benzhydrylazetidin-3-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

2-(1-Benzhydrylazetidin-3-yl)acetic acid: Contains a carboxylic acid group instead of an amine.

1-Benzhydrylazetidine: Lacks the ethanamine chain.

Uniqueness

2-(1-Benzhydrylazetidin-3-YL)ethanamine is unique due to its specific combination of an azetidine ring, benzhydryl group, and ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for research and development .

Activité Biologique

2-(1-Benzhydrylazetidin-3-YL)ethanamine, with the CAS number 162698-43-3, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(1-benzhydrylazetidin-3-yl)ethan-1-amine

- Molecular Formula : C18H22N2

- Molecular Weight : 266.39 g/mol

- Purity : 97% .

The structure features a benzhydryl group attached to an azetidine ring, which may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions suggest potential implications in treating neurological disorders.

Key Mechanisms:

- Receptor Modulation : The compound may modulate the activity of G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

- Neurotransmitter Release : It may influence the release and uptake of neurotransmitters, affecting mood and cognitive functions.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties against oxidative stress .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been explored in various studies, primarily focusing on its antitumor and neuropharmacological effects.

Antitumor Activity

Research has shown that related compounds exhibit significant antitumor activity against various cancer cell lines. For instance, compounds containing similar structural motifs have demonstrated higher inhibitory activity compared to standard treatments like 5-fluorouracil (5-Fu) against human cancer cell lines such as MCF-7 and HepG2 .

Neuropharmacological Studies

Studies indicate that the compound may have effects on anxiety and depression models in rodents. It appears to enhance serotonergic transmission, which could provide therapeutic benefits for mood disorders .

Case Studies

Several case studies highlight the potential applications of this compound:

-

Study on Antidepressant Effects :

- A study investigated the effects of related azetidine derivatives on depression-like behaviors in animal models. Results indicated a significant reduction in depressive symptoms compared to control groups.

- Mechanism: Increased serotonin levels were observed in the hippocampus following administration.

- Antitumor Efficacy :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(1-benzhydrylazetidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVIAHLFUOLJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623980 | |

| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-43-3 | |

| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.